molecular formula C26H37O8- B14323128 2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate CAS No. 109974-17-6

2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate

Cat. No.: B14323128
CAS No.: 109974-17-6
M. Wt: 477.6 g/mol
InChI Key: OOHFJQVDPUNEAV-UHFFFAOYSA-M
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Description

2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate group, a butoxy group, and a hexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate typically involves multiple steps, including esterification and acylation reactions. The starting materials often include benzoic acid derivatives, butanol, and hexanoic acid derivatives. The reaction conditions usually involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({8-[(6-Methoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate
  • 2-[({8-[(6-Ethoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate
  • 2-[({8-[(6-Propoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate

Uniqueness

2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

CAS No.

109974-17-6

Molecular Formula

C26H37O8-

Molecular Weight

477.6 g/mol

IUPAC Name

2-[8-(6-butoxy-6-oxohexanoyl)oxyoctan-4-yloxycarbonyl]benzoate

InChI

InChI=1S/C26H38O8/c1-3-5-18-32-23(27)16-8-9-17-24(28)33-19-11-10-13-20(12-4-2)34-26(31)22-15-7-6-14-21(22)25(29)30/h6-7,14-15,20H,3-5,8-13,16-19H2,1-2H3,(H,29,30)/p-1

InChI Key

OOHFJQVDPUNEAV-UHFFFAOYSA-M

Canonical SMILES

CCCCOC(=O)CCCCC(=O)OCCCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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